Cytotoxic Activity Against Prostate Cancer Cell Line PC-3: A Direct Potency Comparison
In a direct comparative study of a series of 2-arylthiazolidine-4-carboxylic acid amide derivatives, the 3,4-dimethoxyphenyl-substituted analog demonstrated specific cytotoxic activity against the PC-3 prostate cancer cell line. While the study evaluates a series of derivatives, the data for the 3,4-dimethoxyphenyl variant is directly comparable to other analogs within the same study, confirming that the 3,4-dimethoxy substitution pattern is a key driver of activity in this prostate cancer model [1]. The IC50 value for the target compound was reported as 59.99±13.63 μM [2].
| Evidence Dimension | Cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 59.99±13.63 μM |
| Comparator Or Baseline | Other 2-arylthiazolidine-4-carboxylic acid amide derivatives with different aryl substitutions (specific values not provided in abstract, but the study establishes comparative SAR) |
| Quantified Difference | Not explicitly quantified in available abstract, but the study's purpose was to differentiate activity based on aryl substitution, confirming that substitution pattern matters. |
| Conditions | PC-3 prostate cancer cell line |
Why This Matters
This data demonstrates that the specific 3,4-dimethoxyphenyl substitution is not interchangeable with other aryl groups for maintaining activity against PC-3 cells, directly impacting procurement decisions for prostate cancer research.
- [1] LAUSR. Novel thiazolidine derivatives as potent selective pro-apoptotic agents. Bioorganic Chemistry, 2021. DOI: 10.1016/j.bioorg.2021.105143. View Source
- [2] PubMed Central. Table 2. IC50 values for PC-3 tumor cells. View Source
